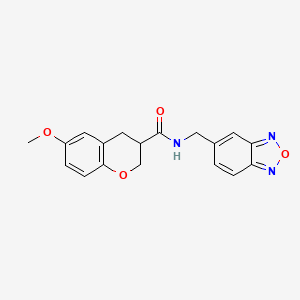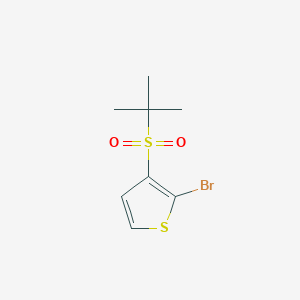
N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide, also known as BMCC, is a fluorescent probe that has been widely used in scientific research for its ability to detect and measure calcium ion concentrations in cells. BMCC is a synthetic compound that was first synthesized in the early 1990s and has since become a popular tool for studying calcium signaling in cells.
Scientific Research Applications
Anticancer Applications
The synthesis and evaluation of derivatives from this compound have shown promising anticancer activities. Salahuddin et al. (2014) focused on the synthesis and characterization of oxadiazole derivatives, evaluating their anticancer potential in vitro against various cancer cell lines. One derivative was found to be significantly active against a breast cancer cell line, highlighting the potential of these compounds in cancer treatment (Salahuddin et al., 2014).
Antidiabetic Agents
Nomura et al. (1999) discovered that derivatives of N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide, specifically 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, displayed antidiabetic properties. The structure-activity relationship study led to the identification of a potent candidate drug for treating diabetes mellitus (Nomura et al., 1999).
Alzheimer's Disease Treatment
Lee et al. (2018) explored the development of hydroxamic acids with selective inhibitory activity against histone deacetylase 6 (HDAC6), showing potential for Alzheimer's disease treatment. One compound demonstrated potent inhibitory selectivity, reducing the level of tau protein phosphorylation and aggregation, and showed neuroprotective activity, suggesting a promising therapeutic approach for Alzheimer's disease (Lee et al., 2018).
Nematocidal Activity
Liu et al. (2022) synthesized novel oxadiazole derivatives containing a thiadiazole amide group, demonstrating good nematocidal activity against Bursaphelenchus xylophilus. The study provided insights into the potential of these compounds as lead compounds for developing new nematicides, indicating their importance in agricultural research (Liu et al., 2022).
Antiplasmodial Activities
Research into the development of new compounds for combating malaria has also been conducted. Hermann et al. (2021) reported on the synthesis and in vitro evaluation of N-acylated furazan-3-amine derivatives for their activities against Plasmodium falciparum. The study revealed structure-activity relationships, with benzamides showing promising activity, suggesting potential for further optimization in the search for new antimalarial agents (Hermann et al., 2021).
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-14-3-5-17-12(8-14)7-13(10-24-17)18(22)19-9-11-2-4-15-16(6-11)21-25-20-15/h2-6,8,13H,7,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHZDUGRDROXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)NCC3=CC4=NON=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)
![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)
![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)
![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)
![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)
![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)
